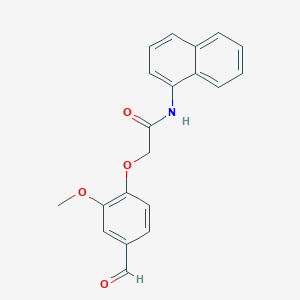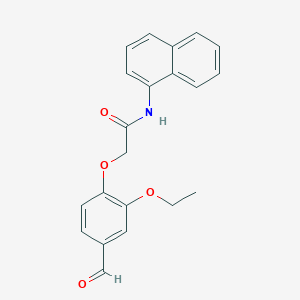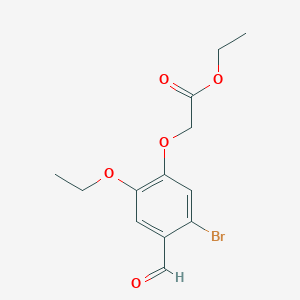
2-(4-formyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-formyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide, also known as FNA or FNA17, is a small molecule compound that has been studied for its potential use in various scientific research applications. This compound has shown promise in areas such as cancer research, inflammation studies, and drug development.
Mécanisme D'action
2-(4-formyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide is believed to exert its anti-cancer effects by inhibiting the activity of certain enzymes involved in cancer cell growth and survival. Specifically, 2-(4-formyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. By inhibiting HDAC activity, 2-(4-formyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide may prevent the expression of genes that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
2-(4-formyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer effects, 2-(4-formyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide has been shown to have anti-inflammatory properties. Studies have also suggested that 2-(4-formyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide may have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-formyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide in lab experiments is its high purity and stability. This makes it easier to control for variables and ensure consistent results. However, one limitation is that 2-(4-formyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide is a relatively new compound, and more research is needed to fully understand its potential uses and limitations.
Orientations Futures
There are several potential future directions for research on 2-(4-formyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide. One area of interest is the development of 2-(4-formyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide-based drugs for the treatment of cancer and other diseases. Another potential direction is the study of 2-(4-formyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide's effects on epigenetic regulation, which could shed light on its potential uses in the treatment of various diseases. Additionally, further research is needed to fully understand the safety and toxicity of 2-(4-formyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide, as well as its potential side effects.
Méthodes De Synthèse
The synthesis of 2-(4-formyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with 1-naphthylamine in the presence of acetic anhydride and a catalyst. The resulting product is then further reacted with acetic acid and acetic anhydride to yield 2-(4-formyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide. This method has been optimized for high yield and purity.
Applications De Recherche Scientifique
2-(4-formyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide has been studied for its potential use in cancer research. Studies have shown that 2-(4-formyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-(4-formyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that 2-(4-formyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide may have potential as a cancer treatment.
Propriétés
IUPAC Name |
2-(4-formyl-2-methoxyphenoxy)-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-24-19-11-14(12-22)9-10-18(19)25-13-20(23)21-17-8-4-6-15-5-2-3-7-16(15)17/h2-12H,13H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOQAQUQMVEOSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-formyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-({2-[1-(2-chloroethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazino}carbonyl)-2-(2,5-dimethoxyphenyl)vinyl]benzamide](/img/structure/B474742.png)
![3-heptylsulfanyl-6-[2-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]phenyl]-2H-1,2,4-triazin-5-one](/img/structure/B474758.png)

![Ethyl 4-{[(5-bromo-2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate](/img/structure/B474784.png)
![3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B474803.png)
![2-[(4-Bromophenyl)imino]-5-(3-fluorobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B474812.png)
![N-[4-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B474823.png)


![5-bromo-3-hydroxy-1-methyl-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B474864.png)
![6-[5-bromo-2-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]phenyl]-3-prop-2-enylsulfanyl-2H-1,2,4-triazin-5-one](/img/structure/B474866.png)

![4-(4-hydroxyphenyl)-2-[3-(trifluoromethyl)phenyl]-1(2H)-phthalazinone](/img/structure/B474899.png)
![5-iodo-3-(4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B474946.png)